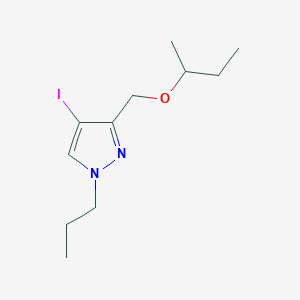
3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a sec-butoxymethyl group at the 3-position, an iodine atom at the 4-position, and a propyl group at the 1-position of the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed. The reactions are conducted under an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole, while oxidation with potassium permanganate can introduce a carbonyl group at the 4-position.
Scientific Research Applications
3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It may also serve as a ligand for binding studies with proteins and enzymes.
Medicine: Research on this compound may lead to the development of new pharmaceuticals. Its potential biological activity can be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole depends on its interaction with molecular targets. The compound may act as an inhibitor or activator of specific enzymes or receptors. The presence of the iodine atom and the sec-butoxymethyl group can influence its binding affinity and selectivity. Detailed studies on its molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(sec-butoxymethyl)-4-bromo-1-propyl-1H-pyrazole
- 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole
- 3-(sec-butoxymethyl)-4-fluoro-1-propyl-1H-pyrazole
Uniqueness
3-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole is unique due to the presence of the iodine atom at the 4-position. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s reactivity and binding properties. The sec-butoxymethyl group also contributes to its distinct chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-4-iodo-1-propylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-4-6-14-7-10(12)11(13-14)8-15-9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUCSTDXKDVBLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC(C)CC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
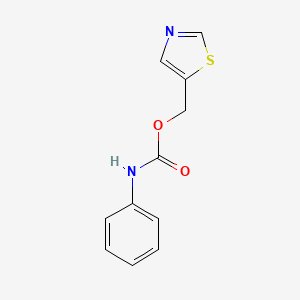
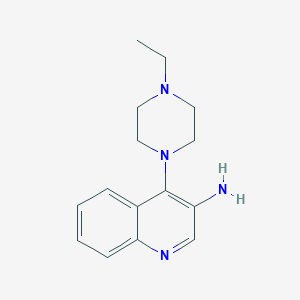
![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)
![7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B2396506.png)

![3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid](/img/structure/B2396508.png)
![9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine](/img/structure/B2396510.png)
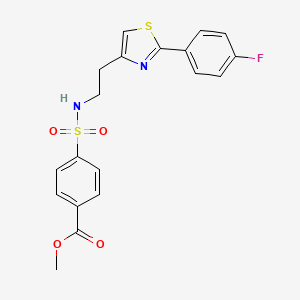
![N-(3-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2396514.png)
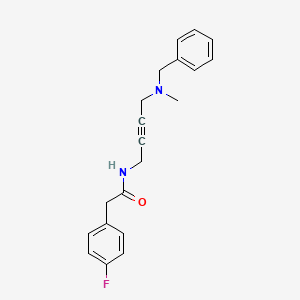
![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2396517.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2396520.png)
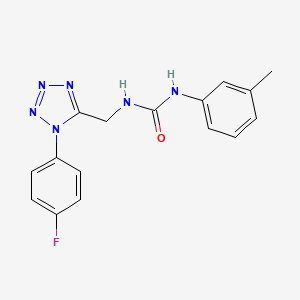
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396523.png)
